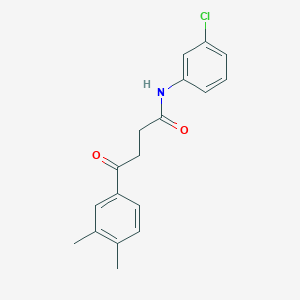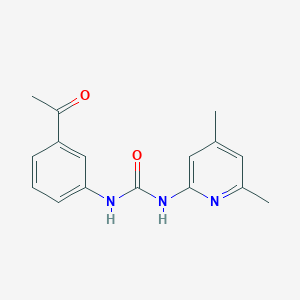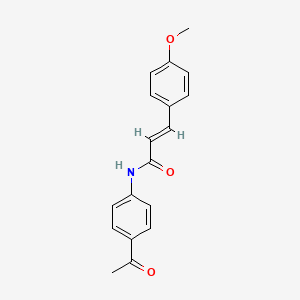
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide, also known as DCPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DCPB is a member of the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
作用机制
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, and appetite. This compound binds to cannabinoid receptors in the body, specifically the CB1 receptor, which is primarily found in the central nervous system. This binding leads to the activation of various signaling pathways, which can result in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects. In preclinical studies, this compound has been shown to reduce pain and inflammation, improve mood, and inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide in lab experiments is its ability to selectively bind to cannabinoid receptors in the body, which can allow for the investigation of specific physiological processes. However, one limitation is that this compound is a synthetic compound, and as such, its effects may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.
未来方向
For research on N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide include further investigations into its potential as a therapeutic agent for various conditions, as well as investigations into its mechanisms of action. Additionally, studies on the safety and toxicity of this compound are needed to determine its potential as a clinical agent. Finally, investigations into the potential of this compound as a tool for understanding the endocannabinoid system and its role in various physiological processes are also needed.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained attention in scientific research due to its potential applications as a therapeutic agent. Its ability to selectively bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. Further research is needed to fully understand the potential of this compound as a clinical agent and as a tool for understanding the endocannabinoid system.
合成方法
The synthesis of N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of piperidine to form 3,4-dimethylbenzylidenemalononitrile. The second step involves the reaction of the resulting compound with 3-chlorobenzoyl chloride in the presence of triethylamine to form this compound.
科学研究应用
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide has been studied for its potential applications as a therapeutic agent. In particular, its ability to bind to cannabinoid receptors in the body has led to investigations into its potential as a treatment for various conditions such as pain, inflammation, and anxiety. This compound has also been studied for its potential as an anti-tumor agent, with promising results in preclinical studies.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-12-6-7-14(10-13(12)2)17(21)8-9-18(22)20-16-5-3-4-15(19)11-16/h3-7,10-11H,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGOIDZQJTALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)


![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)


![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)